molecular formula C9H8F4O2 B11718377 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B11718377
M. Wt: 224.15 g/mol
InChI Key: GEBYGTZGZLDPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C9H8F4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydride to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanol: Similar in structure but lacks the fluoro-methoxyphenyl group.

    2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one: Contains a ketone group instead of an alcohol group.

    2,2,2-Trifluoroethanol: A simpler compound with only a trifluoromethyl group and an alcohol group.

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the combination of trifluoromethyl and fluoro-methoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H8F4O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

GEBYGTZGZLDPHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.